2-Bromo-4,5-dimethoxyaniline
Overview
Description
2-Bromo-4,5-dimethoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Study : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug structurally similar to 2-Bromo-4,5-dimethoxyaniline, has been studied for its metabolism in various species including humans. It undergoes oxidative deamination, forming metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others (Carmo et al., 2005).
Toxicological Analysis : The psychoactivity and toxic effects of similar compounds, such as 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA), have been documented. This includes discussions on drug concentration variations and methods for qualitative and quantitative analysis (Delliou, 1983).
Identification of Urinary Metabolites : In a study involving rats, metabolites of 2C-B were identified in urine after oral administration. These findings are significant for understanding the biological and toxicological effects of such drugs (Kanamori et al., 2002).
Synthesis and Crystal Structures : Research on all-para-brominated poly(N-phenyl-m-aniline)s, which include this compound derivatives, has been conducted. This involves one-pot syntheses and studies of their redox properties, indicating potential applications in materials science (Ito et al., 2002).
Photostabilization of Poly(vinyl chloride) : Derivatives of this compound have been synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in materials chemistry (Balakit et al., 2015).
Pharmacokinetic Studies : Synthesis of brominated compounds, including those related to this compound, for pharmacokinetic and pharmacodynamic evaluation has been explored, highlighting their potential applications in drug development (Wang et al., 1993).
Electrochemical Applications : Studies on electrochemically synthesized poly(2,5-dimethoxyaniline) demonstrate its potential use in detecting chiral molecules like glutamic acids, suggesting applications in analytical chemistry (Zeng et al., 2019).
Green Chemistry Synthesis : Nanostructured poly(2,5-dimethoxyaniline) synthesized via green chemistry methods has shown high electrical conductivity and charge storage capacity, indicating its potential in energy storage applications (Jain et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4,5-dimethoxyaniline is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound can be used as a raw material for dyes and pigments
Biochemical Pathways
It is known that the compound can be synthesized from 4,5-dimethoxyaniline through a reaction with hydrogen bromide . .
Pharmacokinetics
The compound is soluble in ethanol and chloroform, but insoluble in water
Result of Action
As a raw material for dyes and pigments, it may induce color changes in the substances it interacts with . .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent used . .
Properties
IUPAC Name |
2-bromo-4,5-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPJGMHMEFSPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328803 | |
Record name | 2-Bromo-4,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16791-41-6 | |
Record name | 2-Bromo-4,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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